3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
CAS No.: 3086-44-0
Cat. No.: VC3804329
Molecular Formula: C20H13NO4
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one - 3086-44-0](/images/structure/VC3804329.png)
Specification
CAS No. | 3086-44-0 |
---|---|
Molecular Formula | C20H13NO4 |
Molecular Weight | 331.3 g/mol |
IUPAC Name | 3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2 |
Standard InChI Key | OKFGUUIODGPPLE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the systematic IUPAC name 3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one and the molecular formula C₂₀H₁₃NO₃ . Its spirocyclic structure consists of a xanthene moiety fused to a benzofuran ring, with amino and hydroxyl groups at the 3' and 6' positions, respectively (Figure 1). This arrangement enables π-conjugation across the xanthene core, contributing to its fluorescence properties .
Table 1: Key Molecular Properties
Synthesis and Purification Strategies
Conventional Synthetic Routes
The synthesis of Rhodol typically involves a Friedel-Crafts acylation followed by acid-catalyzed condensation. For example, 8-hydroxyjulolidine reacts with 1,2,4-benzenetricarboxylic anhydride to form ketone intermediates, which are subsequently condensed with resorcinol derivatives under acidic conditions . This method yields Rhodol derivatives with purities >95% after silica gel chromatography .
Solvent and Temperature Optimization
Reaction solvents critically influence yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred, with optimal temperatures ranging from 100–150°C . For instance, a reaction in DMF at 130°C achieved a 95.7% yield of 3-amino-6-chloropyridazine, a structurally related compound .
Photophysical Properties and Environmental Sensitivity
pH-Dependent Fluorescence
Rhodol’s fluorescence is highly pH-sensitive due to equilibrium between its lactone (non-fluorescent) and open-acid (fluorescent) forms. The pKa of the phenolic hydroxyl group is ~6.4, enabling ratiometric pH measurements in biological systems . Below pH 6.4, fluorescence intensity drops sharply, making it suitable for imaging acidic organelles like lysosomes .
Solvent Effects on Spectral Shifts
Applications in Biological Imaging and Sensing
Intracellular pH Mapping
Rhodol’s pH sensitivity has been exploited to monitor intracellular pH changes in real time. In HeLa cells, it localizes to the endoplasmic reticulum (ER), colocalizing with ER-Tracker Blue-White (Pearson’s coefficient >0.85) . Its large Stokes shift (30–41 nm) minimizes self-quenching and spectral overlap, enhancing imaging clarity .
Reactive Oxygen Species (ROS) Detection
Functionalized Rhodol derivatives, such as 3-(p-aminophenyl)fluorescein (APF), selectively detect hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻). APF’s fluorescence increases 100-fold upon ROS interaction, enabling quantitative ROS measurement in photocatalytic systems and cellular models .
Table 2: Rhodol Derivatives and Their Applications
Recent Advancements and Functionalization
Two-Photon Active Derivatives
Rhodol derivatives with extended π-systems (e.g., 11i and 11j) exhibit two-photon absorption cross-sections up to 150 GM at 800 nm, enabling deep-tissue imaging in live zebrafish embryos . These compounds retain >90% fluorescence intensity after 30 minutes of continuous irradiation, outperforming traditional dyes like 5-TAMRA .
Conjugation with Biomolecules
Azide-functionalized Rhodol has been conjugated to cyclooctyne-modified trastuzumab for HER2-specific cancer cell labeling. This conjugate showed >90% specificity for HER2-positive NCI-N87 cells in confocal microscopy .
Challenges and Future Directions
Limitations in Aqueous Solubility
Rhodol’s hydrophobicity limits its use in aqueous media. Recent efforts have addressed this by introducing sulfonate groups, improving solubility without compromising fluorescence .
Prospects in Theranostics
Ongoing research aims to integrate Rhodol with drug-delivery systems. For example, a spirocyclic Rhodol-chlorambucil conjugate demonstrated pH-dependent drug release in tumor models, reducing off-target toxicity .
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